![molecular formula C36H31NO4 B14350542 Uvarindole B CAS No. 94977-30-7](/img/structure/B14350542.png)
Uvarindole B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Uvarindole B involves the alkylation of indole with salicylic alcohol under specific reaction conditions . The key steps include:
Indole Alkylation: Indole is alkylated with salicylic alcohol in the presence of a suitable catalyst.
Purification: The resulting product is purified using chromatographic techniques to isolate this compound.
Analyse Chemischer Reaktionen
Uvarindole B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert this compound into its corresponding hydroxy derivatives.
Substitution: Substitution reactions involving halogens or other functional groups can modify the benzyl units.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions are quinones, hydroxy derivatives, and halogenated compounds .
Wissenschaftliche Forschungsanwendungen
Uvarindole B has several scientific research applications:
Chemistry: this compound is used as a precursor in the synthesis of complex organic molecules.
Biology: It has been studied for its potential antimicrobial properties.
Industry: This compound is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Uvarindole B involves its interaction with cellular targets such as DNA and enzymes. It can intercalate into DNA, disrupting the replication process and leading to cell death . Additionally, this compound can inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Uvarindole B is unique compared to other benzylated indole alkaloids due to its specific substitution pattern. Similar compounds include:
Uvarindole A: Differing in the position of hydroxybenzyl units.
Uvarindole C: Contains a hydroxybenzoyl unit instead of hydroxybenzyl.
Uvarindole D: A dihydroindol-3-one with different substitution patterns.
These compounds share structural similarities but differ in their biological activities and chemical reactivity, highlighting the uniqueness of this compound .
Eigenschaften
94977-30-7 | |
Molekularformel |
C36H31NO4 |
Molekulargewicht |
541.6 g/mol |
IUPAC-Name |
2-[[1,2,3-tris[(2-hydroxyphenyl)methyl]indol-5-yl]methyl]phenol |
InChI |
InChI=1S/C36H31NO4/c38-33-13-5-1-9-25(33)19-24-17-18-31-29(20-24)30(21-26-10-2-6-14-34(26)39)32(22-27-11-3-7-15-35(27)40)37(31)23-28-12-4-8-16-36(28)41/h1-18,20,38-41H,19,21-23H2 |
InChI-Schlüssel |
RPTGBZVBGLWEAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC2=CC3=C(C=C2)N(C(=C3CC4=CC=CC=C4O)CC5=CC=CC=C5O)CC6=CC=CC=C6O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.